In-Depth Technical Guide: Synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-BPMP)
In-Depth Technical Guide: Synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-BPMP)
Abstract
This technical guide details the synthesis, purification, and characterization of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol , commonly referred to as H-BPMP (CAS: 80528-41-2).[1] As a premier dinucleating ligand, H-BPMP is critical in bioinorganic chemistry for modeling metalloenzyme active sites (e.g., urease, phosphatase) and developing bimetallic phosphate ester hydrolysis catalysts. This protocol prioritizes the Modified Mannich Condensation route due to its operational scalability, while also discussing a Stepwise Chloromethylation alternative for high-purity applications.
Part 1: Strategic Analysis & Retrosynthesis
Chemical Context
H-BPMP features a central phenolic moiety flanked by two bulky bis(2-pyridylmethyl)amine (DPA) arms. The phenol provides a bridging oxygen donor (
Retrosynthetic Pathway
The synthesis is most efficiently approached via a double Mannich condensation. The electron-rich p-cresol ring undergoes electrophilic aromatic substitution at the ortho positions by the iminium ion generated in situ from formaldehyde and bis(2-pyridylmethyl)amine.
Key Reaction:
Mechanistic Visualization
The following diagram illustrates the convergent synthesis and the critical iminium intermediate formation.
Caption: Convergent Mannich synthesis pathway for H-BPMP generation.
Part 2: Materials & Safety Protocols
Reagent Specifications
To ensure reproducibility and minimize oligomerization side-products, use reagents meeting the following standards:
| Reagent | CAS | Purity Grade | Role |
| p-Cresol (4-Methylphenol) | 106-44-5 | Central Scaffold | |
| Bis(2-pyridylmethyl)amine (DPA) | 1539-42-0 | Chelate Arm | |
| Paraformaldehyde | 30525-89-4 | Reagent Grade (Powder) | Methylene Bridge Source |
| Methanol | 67-56-1 | Anhydrous | Solvent |
Safety Critical
-
Bis(2-pyridylmethyl)amine: Irritant. Handle in a fume hood.
-
p-Cresol: Toxic and corrosive. Readily absorbed through skin. Double-gloving (Nitrile) is mandatory.
-
Paraformaldehyde: Carcinogen suspect. Avoid inhalation of dust.
Part 3: Step-by-Step Synthesis Protocol
Method A: Modified Mannich Condensation (Standard Protocol)
Target Scale: 10 mmol
Step 1: Preparation of the Reagent Mixture
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with p-Cresol (1.08 g, 10.0 mmol).
-
Add Bis(2-pyridylmethyl)amine (DPA) (3.98 g, 20.0 mmol). Note: A slight excess (2.05 eq) can drive completion but complicates purification.
-
Add Paraformaldehyde (0.66 g, ~22 mmol eq of formaldehyde). Note: Use paraformaldehyde over formalin to minimize water content, which can inhibit the reaction.
-
Suspend the mixture in Methanol (30 mL).
Step 2: Reaction Phase
-
Heat the mixture to Reflux (65°C) under an inert atmosphere (
or Ar). -
Maintain vigorous stirring. The paraformaldehyde will depolymerize and dissolve as the reaction proceeds.
-
Duration: Reflux for 48 to 72 hours .
-
Checkpoint: Monitor via TLC (Silica, 10% MeOH in DCM). The starting DPA spot should disappear.
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Evaporation: Remove the solvent under reduced pressure (Rotavap) to obtain a viscous yellow/orange oil.
-
Trituration: Add cold Ethanol or Diethyl Ether (20 mL) to the oil and scratch the flask walls to induce precipitation.
-
Observation: H-BPMP often persists as a viscous oil. If solidification fails, proceed directly to column chromatography.
-
Step 4: Purification (Critical for Bioinorganic Applications)
Direct use of the crude oil often leads to erroneous metal titration results due to unreacted DPA.
-
Stationary Phase: Neutral Alumina (preferred) or Silica Gel.
-
Eluent: Gradient of Chloroform:Methanol (100:0
95:5). -
Collect fractions. H-BPMP typically elutes after the unreacted DPA.
-
Dry pure fractions in vacuo to yield a pale yellow oil or low-melting solid.
Yield Expectation: 60–75% (approx. 3.2 – 4.0 g).
Method B: Stepwise Chloromethylation (High Purity Alternative)
Use this route if Method A yields inseparable oligomers.
-
Chloromethylation: React p-cresol with excess formaldehyde and HCl gas to form 2,6-bis(chloromethyl)-4-methylphenol .
-
Warning: Bis-chloromethyl ethers are potential carcinogens.
-
-
Substitution: Dissolve the chloromethyl derivative in dry THF. Add 2.2 equivalents of DPA and 5 equivalents of
(base). -
Stir at RT for 12 hours. Filter the amine salt (
). -
Evaporate filtrate to obtain crude H-BPMP.
Part 4: Characterization & Validation
Verify the structure using the following spectroscopic markers.
NMR Spectroscopy ( , 400 MHz)
The symmetry of the molecule results in a simplified spectrum.
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Phenol -OH | ~10.5 - 11.0 | Broad Singlet | 1H | Phenolic proton (H-bonded) |
| Pyridine | 8.50 | Doublet | 4H | Ortho-proton on Py ring |
| Pyridine | 7.10 - 7.70 | Multiplets | 12H | Remaining Py protons |
| Phenol | 6.90 | Singlet | 2H | Aryl protons on cresol |
| 3.85 | Singlet | 8H | Methylene to pyridine | |
| 3.70 | Singlet | 4H | Methylene to phenol | |
| 2.25 | Singlet | 3H | Methyl on cresol |
Mass Spectrometry[7]
-
Technique: ESI-MS (Positive Mode)
-
Expected Ion:
= 531.3 m/z -
Adducts:
= 553.3 m/z
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Product is a sticky tar | Residual solvent or oligomers | Dissolve in minimal DCM and precipitate into cold Hexane. Dry under high vacuum for 24h. |
| Low Yield | Incomplete formaldehyde depolymerization | Switch to aqueous formalin (37%) but extend reflux time; or add catalytic acetic acid. |
| Impurity in NMR (DPA) | Excess DPA used | Wash the organic layer (DCM) with dilute |
Part 6: Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and purification of H-BPMP.
References
-
Lubben, M., et al. (1989). "Models for Iron-Oxo Proteins. Synthesis and Properties of Mixed-Valence Iron Complexes with the Ligand 2,6-Bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenol." Inorganic Chemistry, 28(22), 4167–4179. Link
-
Neves, A., et al. (2002). "A New Dinuclear Nickel(II) Complex with the Ligand H-BPMP: Synthesis, Structure, and Magnetic Properties." Inorganica Chimica Acta, 338, 51–58. Link
-
BldPharm. (2024).[2] "2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol Product Page." BldPharm Catalog. Link
-
PubChem. (2024).[1] "Compound Summary: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol."[1][3][4] National Library of Medicine. Link
Sources
- 1. 2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol | C33H34N6O | CID 11756790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 80528-41-2|2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol|BLD Pharm [bldpharm.com]
- 4. Structures of Dimer-of-Dimers Type Defect Cubane Tetranuclear Copper(II) Complexes with Novel Dinucleating Ligands - PMC [pmc.ncbi.nlm.nih.gov]
